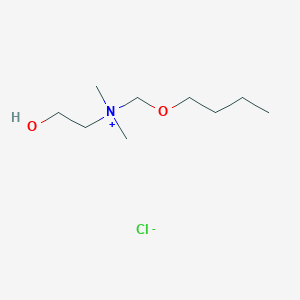
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylethanolamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction mixture is typically purified by distillation or crystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, resulting in the formation of different quaternary ammonium compounds.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used. These reactions are often carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are different quaternary ammonium compounds with varying substituents.
Oxidation Reactions: The major products depend on the specific oxidizing agent used and the reaction conditions. These can include various oxidized forms of the original compound.
Applications De Recherche Scientifique
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and other biological structures. The compound can disrupt the lipid bilayer of cell membranes, increasing their permeability. This property makes it useful in applications such as drug delivery and cell culture. The molecular targets and pathways involved include the lipid components of cell membranes and various membrane-associated proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Uniqueness
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride is unique in its combination of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant. Its ability to interact with both types of substances sets it apart from other similar compounds, which may only interact with one type of substance.
This compound’s versatility and effectiveness in various applications highlight its importance in both scientific research and industrial processes.
Propriétés
Numéro CAS |
646068-99-7 |
|---|---|
Formule moléculaire |
C9H22ClNO2 |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
butoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C9H22NO2.ClH/c1-4-5-8-12-9-10(2,3)6-7-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YUDGMWMCMVTMRU-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


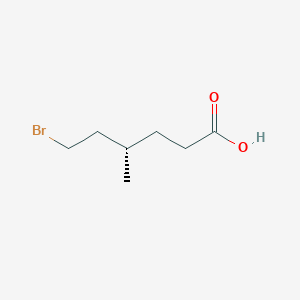

![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)

![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
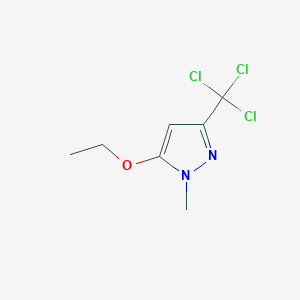
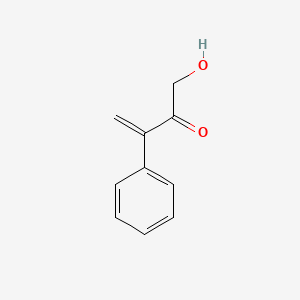
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)

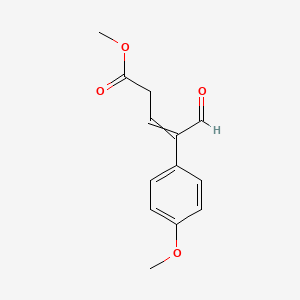
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
